
3-Methyl-5-(2-methylpropyl)furan-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-(2-methylpropyl)furan-2(5H)-one is an organic compound belonging to the class of aryl-aldehydes. This compound is characterized by the presence of an aldehyde group directly attached to an aromatic ring. It is found in Tagetes minuta and is known for its weak basic nature .
準備方法
The synthesis of 3-Methyl-5-(2-methylpropyl)furan-2(5H)-one involves several synthetic routes and reaction conditions. One common method includes the reaction of 3-methylfuran with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
化学反応の分析
3-Methyl-5-(2-methylpropyl)furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-Methyl-5-(2-methylpropyl)furan-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its aromatic properties.
作用機序
The mechanism of action of 3-Methyl-5-(2-methylpropyl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate enzyme activities, signal transduction pathways, and gene expression, contributing to the compound’s biological activities .
類似化合物との比較
3-Methyl-5-(2-methylpropyl)furan-2(5H)-one can be compared with other similar compounds such as:
Furan, 2-(2-furanylmethyl)-5-methyl-: This compound has a similar furan ring structure but differs in the substitution pattern.
2-Furfuryl-5-methylfuran: Another compound with a furan ring and methyl substitution, but with different functional groups.
5-Methyl-2-furfurylfuran: Similar in structure but with variations in the position and type of substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the aldehyde group, which imparts distinct chemical and biological properties .
特性
CAS番号 |
34485-02-4 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
4-methyl-2-(2-methylpropyl)-2H-furan-5-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)4-8-5-7(3)9(10)11-8/h5-6,8H,4H2,1-3H3 |
InChIキー |
VGWBSLGCHIXESK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(OC1=O)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



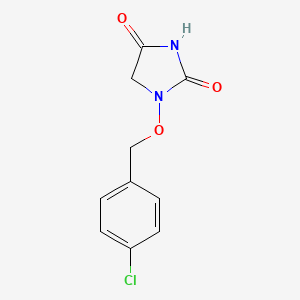
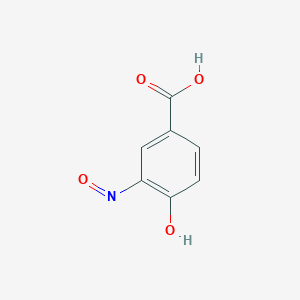

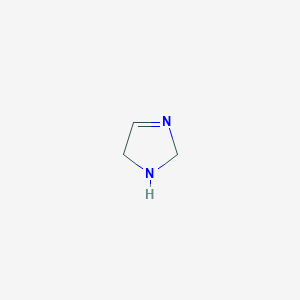

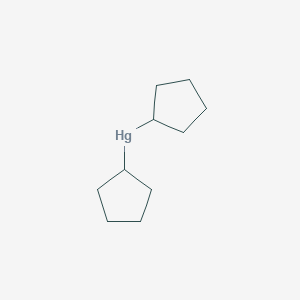



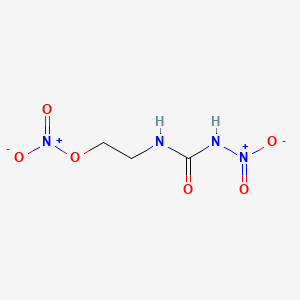
![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)

